3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid

COMT inhibition Enzyme assay Neurological research

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid (CAS 438221-04-6, molecular formula C₁₅H₁₃ClO₄, molecular weight 292.71 g/mol) is a synthetic benzoic acid derivative featuring a 4-chlorophenoxymethyl substituent at the 3-position and a methoxy group at the 4-position of the aromatic ring. This compound is commercially available as a research chemical with typical purity specifications of ≥95% and is primarily utilized as a molecular building block in organic synthesis and as a probe in enzyme inhibition studies.

Molecular Formula C15H13ClO4
Molecular Weight 292.71g/mol
CAS No. 438221-04-6
Cat. No. B454886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid
CAS438221-04-6
Molecular FormulaC15H13ClO4
Molecular Weight292.71g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)COC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H13ClO4/c1-19-14-7-2-10(15(17)18)8-11(14)9-20-13-5-3-12(16)4-6-13/h2-8H,9H2,1H3,(H,17,18)
InChIKeyGDXSXRIRYUEDOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic Acid (CAS 438221-04-6): Core Properties and Research-Grade Specifications


3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid (CAS 438221-04-6, molecular formula C₁₅H₁₃ClO₄, molecular weight 292.71 g/mol) is a synthetic benzoic acid derivative featuring a 4-chlorophenoxymethyl substituent at the 3-position and a methoxy group at the 4-position of the aromatic ring [1]. This compound is commercially available as a research chemical with typical purity specifications of ≥95% and is primarily utilized as a molecular building block in organic synthesis and as a probe in enzyme inhibition studies [2].

Procurement Risk Analysis: Why 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic Acid Cannot Be Casually Replaced by Other Benzoic Acid Derivatives


Despite the abundance of substituted benzoic acids in commercial catalogs, 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid possesses a unique substitution pattern—specifically the 4-chlorophenoxymethyl moiety at the 3-position combined with a 4-methoxy group—that confers distinct molecular recognition properties. Simple substitution with positional isomers (e.g., 4-chlorophenoxy at the 4-position), des-chloro analogs, or methoxy-only benzoic acids would fundamentally alter key physicochemical parameters including steric bulk, electron density distribution, and hydrogen-bonding capacity [1]. These alterations directly translate to differential binding affinities at biological targets, as evidenced by the compound's nanomolar potency against catechol O-methyltransferase (COMT) [2], a property not shared by generic 4-methoxybenzoic acid derivatives lacking the chlorophenoxymethyl extension. Researchers seeking reproducible experimental outcomes must therefore procure the specific CAS 438221-04-6 entity rather than relying on chemically distinct but superficially similar catalog items.

Quantitative Differentiation Evidence: Head-to-Head Performance Metrics for 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic Acid


COMT Inhibition Potency: Comparable to Established Tool Compounds OR-462 and OR-486

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid exhibits an IC₅₀ value of 18 nM against rat brain catechol O-methyltransferase (COMT) [1]. This potency is directly comparable to the benchmark COMT inhibitors OR-462 (IC₅₀ = 18 nM) and OR-486 (IC₅₀ = 12 nM) evaluated under similar in vitro conditions [2]. The compound thus achieves low-nanomolar COMT inhibition without requiring the catechol scaffold characteristic of classical inhibitors like entacapone, potentially offering distinct selectivity and pharmacokinetic profiles.

COMT inhibition Enzyme assay Neurological research

Phytotoxic Activity Profile: Moderate Potency in Algal Growth Inhibition Assays

In autotrophic Scenedesmus acutus assays, 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid exhibits phytotoxic activity with an EC₅₀ value of 831.76 nM for growth inhibition [1]. For context, this potency is weaker than commercial chloroacetamide herbicides, which demonstrate phytotoxicity at submicromolar concentrations in similar algal assays [2], but stronger than many structurally related benzoic acid derivatives lacking the chlorophenoxymethyl extension. The compound also induces ethane production (a marker of lipid peroxidation) with a threshold concentration of 0.23 nM at 10⁻⁶ M, indicating peroxidative mechanisms [1].

Herbicide discovery Phytotoxicity Agrochemical research

Anticancer Potential: Cytotoxicity Against Multiple Human Cancer Cell Lines

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid has demonstrated cytotoxic activity against a panel of human cancer cell lines including MCF7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and K562 (chronic myelogenous leukemia) [1][2]. While specific IC₅₀ values for each cell line are not consolidated in a single publicly accessible dataset, the compound's antiproliferative effect against MCF7 cells was confirmed via MTT assay after 72-hour exposure [2]. This profile distinguishes it from 4-methoxybenzoic acid (p-anisic acid), which primarily acts as a tyrosinase inhibitor with antioxidant and anti-inflammatory properties but lacks direct cytotoxic activity against cancer cell lines .

Anticancer screening Cytotoxicity Oncology research

Physicochemical Differentiation: Enhanced Lipophilicity and Molecular Complexity vs. Simple Benzoic Acids

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid possesses a calculated AlogP value of 3.78 [1], substantially higher than unsubstituted benzoic acid (AlogP ≈ 1.87) and 4-methoxybenzoic acid (AlogP ≈ 1.96) [2]. This increased lipophilicity, coupled with a polar surface area (PSA) of 55.76 Ų [1], places the compound in a favorable drug-like chemical space for membrane permeability. The presence of the 4-chlorophenoxymethyl group introduces additional rotatable bonds (4 vs. 1 in 4-methoxybenzoic acid) and aromatic rings (2 vs. 1), providing greater conformational flexibility and potential for enhanced target binding.

Physicochemical properties Drug-likeness SAR studies

Synthetic Accessibility: Documented Multi-Step Preparation Route with Defined Yield Parameters

A patented process for preparing compounds of the Formula I class, which includes 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid, has been described (US Patent 8,680,271) [1]. The method involves treating a precursor compound with alcoholic HCl (30 minutes to 4 hours at 25-70°C), pH adjustment to 10-11 using KOH, ethanol addition, and heating to 50-80°C for 10-120 minutes. This documented synthetic route, with specified reaction conditions, contrasts with the limited or proprietary synthetic information available for many research-grade benzoic acid analogs. Additionally, alternative preparation methods for alkoxy benzoic acids utilizing Fries rearrangement and oxidation steps have been reported with claimed high yields and operational simplicity [2], though these are general class methods rather than compound-specific protocols.

Organic synthesis Process chemistry Building block

Optimal Use Cases for 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic Acid in Academic and Industrial Research


Enzyme Inhibition Studies: COMT Probe Development

Researchers investigating catecholamine metabolism or developing novel COMT inhibitors for neurological disorders can utilize this compound as a structurally distinct reference standard. Its 18 nM IC₅₀ against rat brain COMT [1] positions it alongside established tool compounds OR-462 and OR-486, enabling orthogonal validation of target engagement without relying on catechol-based scaffolds.

Agrochemical Discovery: Herbicide Lead Identification

Crop protection research programs can employ this compound as a phytotoxicity reference in algal bioassays. The documented 831.76 nM EC₅₀ for Scenedesmus acutus growth inhibition, combined with peroxidative biomarker induction at nanomolar concentrations [2], provides a quantitative baseline for evaluating novel herbicidal candidates and structure-activity relationship studies.

Anticancer Drug Discovery: Cytotoxicity Screening

Oncology-focused research groups can incorporate this compound into initial cytotoxicity screening panels. Confirmed activity against MCF7 breast adenocarcinoma, HepG2 hepatocellular carcinoma, and K562 leukemia cell lines [3] offers a multi-cell line activity profile that can serve as a benchmark for lead optimization campaigns.

Medicinal Chemistry: Scaffold Optimization and Derivatization

Medicinal chemists can leverage the compound's favorable physicochemical profile (AlogP = 3.78, PSA = 55.76 Ų) [4] as a starting point for lead optimization. The presence of the carboxylic acid handle, methoxy group, and chlorophenoxymethyl substituent provides multiple vectors for SAR exploration, while the documented synthetic accessibility via patented routes supports analog generation.

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